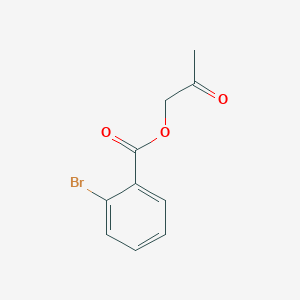

2-Oxopropyl 2-bromobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

2-oxopropyl 2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJCJNOFWGZQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxopropyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-oxopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-Bromobenzoic acid+2-OxopropanolH2SO42-Oxopropyl 2-bromobenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of 2-oxopropyl 2-bromobenzoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxopropyl 2-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess.

Reduction: Conducted in anhydrous solvents like tetrahydrofuran or diethyl ether, with the reducing agent added slowly to control the reaction rate.

Oxidation: Performed in aqueous or mixed solvent systems, with the oxidizing agent added gradually to avoid over-oxidation.

Major Products

Nucleophilic Substitution: Produces substituted benzoates with various functional groups.

Reduction: Yields 2-hydroxypropyl 2-bromobenzoate.

Oxidation: Forms 2-oxopropyl 2-bromobenzoic acid

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Oxopropyl 2-bromobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is primarily due to the presence of both the bromine atom and the ketone group, which enhance its electrophilicity, making it suitable for nucleophilic substitution reactions.

Synthetic Routes

The synthesis typically involves the esterification of 2-bromobenzoic acid with 2-oxopropanol, often catalyzed by sulfuric or hydrochloric acid under reflux conditions. The general reaction can be summarized as follows:

Medicinal Chemistry

Research has indicated that 2-oxopropyl 2-bromobenzoate may exhibit biological activity, including potential antimicrobial and anticancer properties. For instance, studies have demonstrated its effectiveness in enzyme inhibition and protein-ligand interactions, which are crucial in drug development.

Case Study: Antimicrobial Activity

A study evaluated various derivatives of 2-oxopropyl benzoate compounds for their antimicrobial properties. The results indicated that certain derivatives displayed significant activity against a range of bacterial strains, suggesting potential therapeutic applications in treating infections.

Material Science

In material science, 2-oxopropyl 2-bromobenzoate is utilized in developing novel polymers and materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Applications in Polymer Development

The compound has been incorporated into polymer matrices to improve their performance. For example, polymers derived from 2-oxopropyl 2-bromobenzoate have shown enhanced resistance to solvents and improved thermal properties compared to traditional materials.

Biological Studies

The compound is also employed in biological studies to investigate enzyme inhibition mechanisms and the dynamics of protein-ligand interactions. This application is crucial for understanding cellular processes and developing new therapeutic strategies.

Example: Enzyme Inhibition Studies

Research involving 2-oxopropyl 2-bromobenzoate has focused on its role as an inhibitor for specific enzymes linked to disease pathways. The findings suggest that modifications to the compound can lead to increased inhibitory potency, paving the way for new drug candidates.

Wirkmechanismus

The mechanism of action of 2-oxopropyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. For instance, the compound may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The ester group can also undergo hydrolysis, releasing the active 2-bromobenzoic acid, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison of 2-Oxopropyl Derivatives

| Compound | Key Substituent/Feature | Reactivity in Cyclization | Biological Role | Hydrolytic Stability |

|---|---|---|---|---|

| 2-Oxopropyl 2-bromobenzoate | ortho-Br on benzoate | High (steric/electronic) | Synthetic intermediate | Moderate (ester) |

| 2-Oxopropyl 4-bromobenzoate | para-Br on benzoate | Moderate (electronic) | Synthetic intermediate | Moderate |

| 2-Oxopropyl benzoate | Unsubstituted benzoate | Low | Baseline reactant | Moderate |

| S-(2-Oxopropyl)-CoA | Thioester with methylene linker | Non-reactive | Enzyme inhibitor | High (non-hydrolyzable) |

| N-Nitrosobis(2-oxopropyl)amine | Dual 2-oxopropyl + nitroso | N/A | Pancreatic carcinogen | Stable (carcinogen) |

| 3α-(2-Oxopropyl) Coronaridine | 3α-substituted alkaloid | N/A | Anticancer/antimicrobial activity | High (natural product) |

Detailed Research Findings

Reactivity in Cyclization Reactions

In contrast, 2-oxopropyl 4-bromobenzoate benefits from reduced steric effects but maintains electronic activation, yielding moderate reactivity . Non-halogenated analogs like 2-oxopropyl benzoate exhibit slower reaction kinetics due to weaker electron withdrawal.

Enzymatic Interactions and Inhibition

S-(2-Oxopropyl)-CoA demonstrates how structural modifications (e.g., methylene insertion) can block enzymatic hydrolysis. Its hydrophobic interactions with acetyltransferase active sites highlight the importance of tailored substituents in inhibitor design . This contrasts with 2-oxopropyl esters, which lack such targeted biological activity but are prone to hydrolysis under physiological conditions.

Natural Product Bioactivity

In 15,20-dehydro-3α-(2-oxopropyl) coronaridine, the 2-oxopropyl group enhances binding to biological targets, likely through hydrophobic interactions. The double bond at C-15/C-20 further modifies electron distribution, increasing bioactivity compared to saturated analogs .

Biologische Aktivität

Overview

2-Oxopropyl 2-bromobenzoate is an organic compound with the molecular formula . It is characterized by the presence of both a bromine atom and a ketone group, which confer unique reactivity and potential biological activity. This compound is of interest in medicinal chemistry for its possible applications in drug development, particularly in antimicrobial and anticancer research.

The compound's structure includes a benzene ring substituted with a bromine atom and an ester group containing a ketone functionality. This configuration enhances its electrophilicity, making it reactive in various chemical transformations.

| Property | Value |

|---|---|

| Molecular Weight | 257.08 g/mol |

| Chemical Structure | C10H9BrO3 |

| Functional Groups | Ketone, Ester |

| Reactivity | Electrophilic |

The biological activity of 2-oxopropyl 2-bromobenzoate is believed to be linked to its ability to interact with specific enzymes and biomolecules. Its structural similarity to other compounds allows it to potentially inhibit enzyme activities or modulate protein-ligand interactions.

- Target Enzyme : The compound may target enzymes similar to 2-oxopropyl-com reductase, which has been studied in Xanthobacter autotrophicus.

- Mode of Action : The interactions likely involve nucleophilic substitution reactions due to the electrophilic nature of the bromine atom.

Biological Activity Studies

Research has indicated that 2-oxopropyl 2-bromobenzoate exhibits various biological activities. Below are some key findings from studies:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may induce apoptosis in malignant cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have been conducted to assess the biological activity of 2-oxopropyl 2-bromobenzoate:

- Study on Antimicrobial Effects : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations.

- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that treatment with 2-oxopropyl 2-bromobenzoate resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Research Applications

The unique properties of 2-oxopropyl 2-bromobenzoate make it suitable for various research applications:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry : Ongoing research focuses on exploring its pharmacological properties and developing new therapeutic agents.

- Material Science : The compound is also used in developing novel materials with specific functional properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxopropyl 2-bromobenzoate, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via a multicomponent reaction involving (N-isocyanimino)triphenylphosphorane, primary amines, and 2-oxopropyl 2-bromobenzoate in dichloromethane at ambient temperature. Key steps include refluxing in acetone with chloroacetone (1.5 molar equivalents) and calcined potassium carbonate (K₂CO₃) for 6 hours at 80–85°C to form intermediates . Characterization relies on NMR (¹H/¹³C) and HRMS to confirm esterification and cyclization. For example, HMBC correlations in NMR verify the 2-oxopropyl group’s position .

Q. What safety protocols are critical when handling 2-oxopropyl 2-bromobenzoate in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs. Waste must be segregated, stored in labeled containers, and disposed via certified hazardous waste services. Always conduct risk assessments using Safety Data Sheets (SDS) for brominated compounds, which highlight risks like acute toxicity (H318) and environmental hazards .

Advanced Research Questions

Q. How does 2-oxopropyl 2-bromobenzoate participate in cyclization reactions to form heterocycles, and what mechanistic insights exist?

- Methodological Answer : The compound acts as an electron-poor ketone in aza-Wittig cyclization reactions. For instance, it reacts with (N-isocyanimino)triphenylphosphorane and propynoic acid derivatives to yield 1,3,4-oxadiazoles. Density Functional Theory (DFT) studies suggest that the 2-bromo substituent enhances electrophilicity, facilitating nucleophilic attack at the carbonyl group. Kinetic isotopic labeling (KIE) experiments can further elucidate rate-determining steps .

Q. What contradictions exist in the biological activity data of 2-oxopropyl derivatives, and how can they be resolved?

- Methodological Answer : While 2-oxopropyl groups in nitrosamines (e.g., N-nitrosobis(2-oxopropyl)amine) are linked to pancreatic carcinogenesis in hamsters (67% tumor incidence under high-fat diets) , structurally analogous selenoesters (e.g., Se-(2-oxopropyl) 4-bromobenzoselenoate) exhibit anticancer activity by inducing apoptosis in ovarian cancer cells . To resolve contradictions, comparative studies should assess metabolic pathways (e.g., cytochrome P450 activation vs. β-glucuronidase cleavage) and model systems (rodent vs. human organoids). Dose-response curves and transcriptomic profiling (RNA-seq) can identify threshold effects .

Q. How can advanced analytical techniques resolve structural ambiguities in 2-oxopropyl 2-bromobenzoate derivatives?

- Methodological Answer : X-ray crystallography is definitive for confirming substituent positions, as seen in furochromenone derivatives where HMBC correlations validated the 2-oxopropyl group at C-4 . For dynamic systems, time-resolved NMR or LC-MS/MS monitors degradation products. Computational tools (e.g., PubChem’s 3D conformer library) predict stability and reactivity, while isotopic labeling (e.g., ¹⁸O) tracks ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.